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Compound of Interest

Compound Name: 4-Ethynyltetrahydropyran-4-OL

Cat. No.: B2468568

Application Notes & Protocols

Topic: Strategic Use of 4-Ethynyltetrahydropyran-4-OL for the Synthesis of Novel Kinase
Inhibitors

Abstract

Protein kinases are a critical class of enzymes and a focal point for modern drug discovery,
particularly in oncology.[1][2] The design of potent and selective kinase inhibitors often involves
the exploration of novel chemical space around a core ATP-competitive scaffold. Saturated
heterocycles, such as tetrahydropyran (THP), have emerged as "privileged" structural motifs
that can significantly improve the physicochemical and pharmacokinetic properties of drug
candidates. This guide provides a detailed technical overview and experimental protocols for
the application of 4-Ethynyltetrahydropyran-4-OL, a versatile bifunctional building block, in
the synthesis of next-generation kinase inhibitors. We will explore its strategic incorporation via
cornerstone synthetic methodologies like Sonogashira coupling and Copper(l)-Catalyzed
Azide-Alkyne Cycloaddition (CUAAC) "click chemistry," providing researchers with the rationale
and practical steps to leverage this reagent in their drug discovery programs.

Introduction: The Rationale for Tetrahydropyran
Moieties in Kinase Inhibitors

The therapeutic success of small molecule kinase inhibitors (SMKIs) is well-established.[1] A
primary challenge in their development is achieving a delicate balance of target potency, kinase
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selectivity, and favorable drug-like properties (Absorption, Distribution, Metabolism, and
Excretion - ADME). The inclusion of saturated heterocyclic rings is a widely adopted strategy to
address this challenge.

The tetrahydropyran (THP) ring, in particular, offers distinct advantages over its carbocyclic

analogue, cyclohexane:

o Reduced Lipophilicity: The oxygen heteroatom lowers the lipophilicity (logP) of the molecule,
which can lead to improved aqueous solubility and a more favorable overall ADME profile.

o Hydrogen Bond Acceptor: The endocyclic oxygen can act as a hydrogen bond acceptor,
forming key interactions with the kinase protein backbone and enhancing binding affinity.

o Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation
compared to more lipophilic aliphatic rings.

e Rigid Conformation: As a rigid scaffold, the THP ring reduces the entropic penalty of binding
to the target protein compared to a more flexible linear ether.

4-Ethynyltetrahydropyran-4-OL (Figure 1) is an exemplary building block that combines
these beneficial properties of the THP core with the synthetic versatility of a terminal alkyne.
The tertiary alcohol adds another potential point for hydrogen bonding or further
functionalization.

Property Value Reference(s)
CAS Number 245079-04-3 [3]

Molecular Formula C7H1002 [31[4]
Molecular Weight 126.15 g/mol [4]
Appearance Solid

Melting Point 62-63 °C [4]

) Terminal Alkyne, Tertiary
Key Functional Groups .
Alcohol, Tetrahydropyran Ring
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Core Synthetic Strategies & Protocols

The terminal alkyne of 4-Ethynyltetrahydropyran-4-OL serves as a powerful chemical handle
for C-C and C-N bond formation. Below are protocols for two of the most impactful reactions in
medicinal chemistry for its utilization.

Application I: Sonogashira Coupling for Direct Scaffold
Elaboration

Scientific Rationale: The Sonogashira coupling is a palladium- and copper-catalyzed cross-
coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5][6][7] This reaction is
exceptionally powerful for kinase inhibitor synthesis as many foundational scaffolds (e.g.,
quinazolines, pyrimidines, indoles) are readily prepared as halogenated intermediates.[3][9]
The reaction allows for the direct, rigid, and linear attachment of the THP moiety to the core
scaffold, projecting it into solvent-exposed regions of the kinase ATP-binding pocket—a
common strategy for achieving selectivity and potency.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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